N-(2,4-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a pyrido[1,2-a]thieno[2,3-d]pyrimidine core, which is fused with a carboxamide group and a 2,4-dimethylphenyl substituent.
Preparation Methods
The synthesis of N-(2,4-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves the cyclization of thiophene-2-carboxamides with formic acid or other one-carbon source reagents . The reaction conditions often include heating the reactants in solvents such as xylene or toluene, sometimes in the presence of desiccants like calcium chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
N-(2,4-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reagents like sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents onto the rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,4-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been studied for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with molecular targets such as protein kinases and other enzymes involved in cell signaling pathways . By inhibiting these enzymes, the compound can disrupt cellular processes like proliferation and inflammation, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar compounds to N-(2,4-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide include other thienopyrimidines and pyridothienopyrimidines. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities . The uniqueness of this compound lies in its specific substituents, which confer distinct pharmacological properties.
Properties
Molecular Formula |
C19H15N3O2S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C19H15N3O2S/c1-11-6-7-14(12(2)9-11)20-17(23)15-10-13-18(25-15)21-16-5-3-4-8-22(16)19(13)24/h3-10H,1-2H3,(H,20,23) |
InChI Key |
ZOJQCYNYLLVRCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O)C |
Origin of Product |
United States |
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